Heliosupine N-oxide
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Overview
Description
Heliosupine N-oxide is a pyrrolizidine alkaloid (PA) derived from the plant Cynoglossum officinale Linn, belonging to the Boraginaceae family . This compound is known for its inhibitory effects on muscarinic acetylcholine receptors (mAChR) with an IC50 of 350 μM . It has a molecular formula of C20H31NO8 and a molecular weight of 413.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heliosupine N-oxide can be synthesized through the oxidation of heliosupine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound involves the extraction of heliosupine from the plant Cynoglossum officinale Linn, followed by its chemical oxidation. The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by filtration and concentration . The concentrated extract is then subjected to oxidation to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Heliosupine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of heliosupine to this compound using oxidizing agents.
Reduction: Reduction of this compound back to heliosupine using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the N-oxide group can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, dichloromethane, room temperature.
Reduction: Sodium borohydride (NaBH4), ethanol, room temperature.
Substitution: Various nucleophiles, organic solvents, controlled temperature.
Major Products:
Oxidation: this compound.
Reduction: Heliosupine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Heliosupine N-oxide has several applications in scientific research:
Mechanism of Action
Heliosupine N-oxide exerts its effects primarily through the inhibition of muscarinic acetylcholine receptors (mAChR) . The compound binds to the receptor sites, preventing the binding of acetylcholine and thereby inhibiting the receptor’s activity . This interaction can affect various physiological processes, including neurotransmission and muscle contraction . Additionally, this compound and other pyrrolizidine alkaloids can cause liver toxicity and genotoxicity through DNA alkylation and other mechanisms .
Comparison with Similar Compounds
Heliosupine N-oxide is unique among pyrrolizidine alkaloids due to its specific inhibitory effects on muscarinic acetylcholine receptors . Similar compounds include:
- Rinderine N-oxide
- Heliotrine N-oxide
- Usaramine N-oxide
- Echinatine N-oxide
- Europine N-oxide
These compounds share structural similarities with this compound but may differ in their biological activities and toxicological profiles .
Properties
Molecular Formula |
C20H31NO8 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20-,21?/m0/s1 |
InChI Key |
KDJGEXAPDZNXSD-QWNUQHEASA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
Origin of Product |
United States |
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